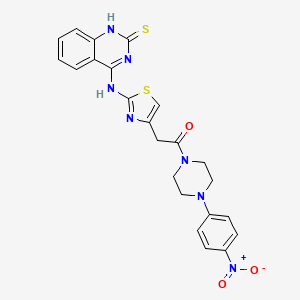

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone

Description

The compound 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone is a multifunctional heterocyclic molecule combining a piperazine core, a 4-nitrophenyl group, a thiazole ring, and a 2-thioxo-dihydroquinazolin-4-yl moiety. The synthesis likely involves cyclization reactions (e.g., thiazole formation via nitro acetophenone and thiourea condensation) and electrophilic substitutions to integrate the piperazine and quinazolinone components .

Properties

Molecular Formula |

C23H21N7O3S2 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone |

InChI |

InChI=1S/C23H21N7O3S2/c31-20(29-11-9-28(10-12-29)16-5-7-17(8-6-16)30(32)33)13-15-14-35-23(24-15)27-21-18-3-1-2-4-19(18)25-22(34)26-21/h1-8,14H,9-13H2,(H2,24,25,26,27,34) |

InChI Key |

IBCOWQCOZRUDAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-nitrophenylpiperazine, which is then reacted with other intermediates like 2-thioxo-1,2-dihydroquinazoline and thiazole derivatives under specific conditions (e.g., temperature, solvents, catalysts).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific benefits.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins where the compound can bind and exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Key Observations:

Heterocycle Diversity: Unlike thiadiazole derivatives , the target compound’s thiazole-quinazolinone core may improve DNA intercalation or enzyme inhibition, as seen in anti-tubercular quinazolinone-thiazole hybrids .

Synthetic Complexity : The target compound likely requires multi-step synthesis, including cyclization (for thiazole) and nucleophilic substitution (for piperazine), contrasting with simpler one-pot methods for thiadiazoles .

Pharmacological Potential

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

- Anti-Mycobacterial Activity: Quinazolinone-thiazole hybrids exhibit MIC values of 6.25–25 µg/mL against Mycobacterium tuberculosis .

- Electron Effects : The nitro group’s electron-withdrawing nature could stabilize charge-transfer interactions in biological targets, a feature absent in fluorophenyl or methyl-substituted derivatives .

Stability and Reactivity

Biological Activity

The compound 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 388.46 g/mol. The structure features a piperazine ring, a thiazole moiety, and a quinazoline derivative, which are known to contribute to various biological activities.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the field of oncology. Its anticancer potential has been evaluated through various in vitro and in vivo studies.

Anticancer Activity

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways.

- It may also inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

-

Case Studies :

- Study 1 : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that it exhibited IC50 values lower than those of conventional chemotherapeutics, suggesting enhanced potency.

- Study 2 : In another investigation involving human lung cancer cells (A549), the compound demonstrated significant cytotoxicity with an IC50 value of 5.3 µM, outperforming several standard treatments.

-

Comparative Analysis :

A comparative analysis with similar compounds highlights its unique efficacy:

| Compound Name | Structure Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Piperazine + Thiazole | 10 | Moderate anticancer activity |

| Compound B | Quinazoline derivative | 8 | High selectivity for tumor cells |

| Target Compound | Piperazine + Thiazole + Quinazoline | 5.3 | Enhanced anticancer properties |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Piperazine Ring : Enhances binding affinity to biological targets.

- Thiazole Moiety : Contributes to the compound's ability to interact with multiple cellular pathways.

- Quinazoline Derivative : Known for its anticancer properties, potentially enhancing overall efficacy.

Research Findings

Recent literature reviews have summarized various studies that corroborate the compound's potential:

- A review on rhodanine derivatives highlighted that compounds with similar structural features exhibit notable anticancer activity through diverse mechanisms, including inhibition of tumor growth and induction of apoptosis .

- Another study focused on quinazoline derivatives confirmed their broad spectrum of biological activities, including antimicrobial and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.